molecular formula C18H23NO3 B086172 9,10-Dimethoxy-1-methyllycorenan CAS No. 13255-14-6

9,10-Dimethoxy-1-methyllycorenan

Cat. No.: B086172
CAS No.: 13255-14-6
M. Wt: 301.4 g/mol
InChI Key: LWBQJTCGYZXFLY-ZTFGCOKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethoxy-1-methyllycorenan is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-1-methyllycorenan involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

    Intermediate Formation: The intermediate is then subjected to further reactions, including oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the production of this compound in large batches, with each batch undergoing the same reaction conditions.

    Continuous Flow Processing: A more efficient method where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-1-methyllycorenan undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can convert this compound into its reduced form.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces oxidized this compound derivatives.

    Reduction: Produces reduced this compound derivatives.

    Substitution: Produces substituted this compound compounds with different functional groups.

Scientific Research Applications

9,10-Dimethoxy-1-methyllycorenan has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-1-methyllycorenan involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.

    Altering Gene Expression: this compound can influence the expression of certain genes, leading to changes in cellular functions.

Properties

CAS No.

13255-14-6

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole

InChI

InChI=1S/C18H23NO3/c1-19-7-6-11-4-5-14-17(18(11)19)13-9-16(21-3)15(20-2)8-12(13)10-22-14/h4,8-9,14,17-18H,5-7,10H2,1-3H3/t14-,17-,18-/m1/s1

InChI Key

LWBQJTCGYZXFLY-ZTFGCOKTSA-N

Isomeric SMILES

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4CO3)OC)OC

SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dimethoxy-1-methyllycorenan
Reactant of Route 2
Reactant of Route 2
9,10-Dimethoxy-1-methyllycorenan
Reactant of Route 3
Reactant of Route 3
9,10-Dimethoxy-1-methyllycorenan
Reactant of Route 4
9,10-Dimethoxy-1-methyllycorenan
Reactant of Route 5
Reactant of Route 5
9,10-Dimethoxy-1-methyllycorenan
Reactant of Route 6
Reactant of Route 6
9,10-Dimethoxy-1-methyllycorenan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.